(9Z,11Z)-9,11-Octadecadien-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72987-34-9 |
|---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dien-1-amine |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-10H,2-6,11-19H2,1H3/b8-7-,10-9- |
InChI Key |
WGZHUGXNTWGQEN-QRLRYFCNSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCCN |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCCN |
Origin of Product |
United States |
Contextualization Within Long Chain Unsaturated Amines and Conjugated Dienes
(9Z,11Z)-9,11-Octadecadien-1-amine belongs to the class of organic molecules known as long-chain unsaturated amines. ontosight.ai The "long-chain" designation refers to its 18-carbon backbone, a feature that imparts significant hydrophobic character. The "unsaturated" aspect indicates the presence of carbon-carbon double bonds within this chain. The "amine" functional group (-NH2) at one end of the molecule provides a site for basicity and potential chemical reactions.
A defining feature of this particular amine is its conjugated diene system. numberanalytics.compsiberg.comfirsthope.co.in A conjugated diene is characterized by two double bonds separated by a single bond. numberanalytics.compsiberg.comfirsthope.co.in In this compound, these are located at the 9th and 11th carbon positions. This arrangement leads to the delocalization of pi electrons across the four-carbon system, which results in increased stability compared to non-conjugated dienes. byjus.com This electronic property influences the molecule's reactivity and its interaction with other molecules. psiberg.comvaia.com Conjugated dienes are known to undergo specific types of reactions, such as electrophilic additions and cycloadditions, and they have unique spectroscopic properties, often absorbing light in the ultraviolet-visible region. numberanalytics.comvaia.com
Significance of Stereochemistry in Chemical and Biological Systems
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial in determining its biological activity. ox.ac.uk For (9Z,11Z)-9,11-Octadecadien-1-amine, the "(9Z,11Z)" designation is of paramount importance. This nomenclature specifies the geometry of the two double bonds. The 'Z' (from the German zusammen, meaning together) indicates that the higher-priority substituents on each carbon of the double bond are on the same side. ox.ac.uk In this case, it results in a specific bent shape of the carbon chain.
In biological systems, particularly in processes like pheromonal communication, the precise stereochemistry of a molecule is often what dictates its function. nih.govresearchgate.netnih.gov Enzymes and receptors within organisms are themselves chiral and will interact differently with various stereoisomers of a ligand. ox.ac.uk Even subtle changes in the spatial arrangement of atoms can lead to a complete loss of biological activity or even elicit a different response. nih.govnih.gov The synthesis of specific stereoisomers is a standard method for confirming the absolute configuration of naturally occurring bioactive molecules. researchgate.net For instance, in some insects, only one specific enantiomer of a pheromone is active, while its mirror image may be inactive or even inhibitory. nih.govresearchgate.net This highlights the necessity of diastereoselective and enantioselective synthesis in the study of such compounds to ensure the production of the biologically active form.
Overview of Key Research Domains for 9z,11z 9,11 Octadecadien 1 Amine
Strategies for Stereoselective Synthesis of this compound
The paramount challenge in synthesizing this compound is the stereoselective construction of the conjugated (9Z,11Z)-diene. Several major synthetic methodologies can be adapted to achieve this specific isomeric arrangement.
The Wittig reaction is a powerful and widely used method for alkene synthesis. masterorganicchemistry.com A key feature is that non-stabilized ylides (where the carbanion is adjacent to an alkyl or hydrogen group) typically react with aldehydes under salt-free conditions to produce (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This intrinsic selectivity makes the Wittig reaction a prime candidate for constructing the (9Z) double bond of the target molecule.
A plausible synthetic approach involves the reaction between a C7 phosphonium (B103445) ylide and a C11 α,β-unsaturated aldehyde that already contains the (11Z) double bond and a protected amine functionality. For instance, a protected 8-amino-octyltriphenylphosphonium salt could be converted to its corresponding ylide and reacted with (Z)-dec-2-enal. More strategically, to ensure high stereochemical fidelity, the reaction would involve a non-stabilized C7 ylide and an aldehyde containing the amine precursor and the pre-formed (Z)-alkene. mdpi.com
A viable disconnection strategy is shown below:
Fragment A: A (Z)-undec-2-en-1-al derivative bearing a protected amine at the C11 position. The synthesis of such long-chain amino aldehydes can be achieved from corresponding amino alcohols via oxidation or from protected amino acids. mdpi.comnih.gov
Fragment B: A heptyltriphenylphosphonium ylide, generated from 1-bromoheptane (B155011) and triphenylphosphine (B44618) followed by deprotonation with a strong base like potassium bis(trimethylsilyl)amide (KHMDS), which is known to promote high Z-selectivity. mdpi.com
The reaction of these two fragments under appropriate conditions would yield the protected (9Z,11Z)-dienyl amine, which can then be deprotected to afford the final product. The use of an N-protected amino aldehyde is crucial to prevent side reactions involving the amine group. mdpi.com
Table 1: Representative Wittig Reaction for Z-Alkene Formation in Long-Chain Synthesis
| Aldehyde Precursor | Ylide Precursor | Base | Solvent | Product Geometry | Reference |
| N-protected α-amino aldehyde | Alkylidene triphenylphosphorane | KHMDS | THF/HMPA | Z-unsaturated N,N-diprotected diamine | mdpi.com |
| Aliphatic Aldehyde | Unstabilised Phosphonium Ylide | n-BuLi | THF | (Z)-alkene (major) | wikipedia.org |
This table presents analogous reactions demonstrating the utility of Wittig reactions for generating Z-alkenes in complex, long-chain molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile alternative for forming the C-C bonds of the conjugated diene system with high stereocontrol. libretexts.org The synthesis of a (9Z,11Z)-diene could be envisioned by coupling two appropriate vinyl fragments.
A potential Suzuki coupling strategy could involve:
Coupling of a (Z)-vinylboronate with a (Z)-vinyl halide. This approach requires the prior synthesis of each fragment with the correct stereochemistry. For example, a (Z)-1-bromo-1-heptene fragment could be coupled with a (Z)-undec-9-ene-11-boronic acid derivative that contains a protected amine at the terminal position.
Stereoselective dienylation. More advanced methods involve the direct, stereoselective addition of a four-carbon unit. For instance, dienylation with sulfolene using a palladium catalyst can be tuned with specific ligands (e.g., Xantphos) to produce Z-dienes with high selectivity. libretexts.org
These methods provide a powerful toolkit for constructing the diene core. The choice of catalyst, ligands, and base is critical for achieving high yield and stereoselectivity while tolerating the amine functional group (usually in a protected form). libretexts.orgacs.org
Table 2: Potential Cross-Coupling Partners for (9Z,11Z)-Diene Synthesis
| Fragment A (e.g., Vinylboronate) | Fragment B (e.g., Vinyl Halide) | Catalyst System (Example) | Expected Bond Formation | Reference |
| (Z)-1-(Protected-amino)undec-9-en-11-ylboronic ester | (Z)-1-bromoheptene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C10-C11 | researchgate.net |
| 1-(Protected-amino)-11-bromoundec-(9Z)-ene | (Z)-Hept-1-enylboronic acid | Pd(dppf)Cl₂, Base (e.g., K₃PO₄) | C9-C10 | libretexts.org |
This table outlines hypothetical but chemically sound coupling strategies based on established Suzuki-Miyaura reaction principles.
Chemoenzymatic synthesis combines the efficiency of traditional chemical methods with the high selectivity of biological catalysts. While a fully enzymatic route to this compound is not established, a hybrid approach is highly feasible. This strategy would involve the chemical synthesis of a ketone precursor, followed by an enzymatic amination step.
The key steps would be:
Chemical Synthesis of the Ketone: The precursor, (9Z,11Z)-octadecadien-11-one, would first be synthesized using methods like those described above (e.g., Wittig or cross-coupling) but designed to yield a ketone instead of an alkene at the target position.
Biocatalytic Reductive Amination: The resulting dienyl ketone could then be converted to the corresponding primary amine using an amine dehydrogenase (AmDH) or a transaminase (TA) enzyme. These enzymes are known to catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric purity, although for this specific achiral product, the focus would be on efficient conversion. youtube.com This method is advantageous as it often proceeds in aqueous media under mild conditions, which helps preserve the sensitive conjugated diene system.
This approach leverages the strengths of both chemical and enzymatic methods to create a convergent and potentially more sustainable synthetic route.
Derivatization Chemistry of this compound
The chemical reactivity of this compound is dominated by its two principal functional groups: the terminal primary amine and the internal (9Z,11Z)-conjugated diene.
The primary amine is a versatile functional handle for a wide range of chemical modifications. These reactions allow for the attachment of various molecular tags, linkers, or other functional moieties. Common derivatization methods include:
Acylation: The amine can readily react with acylating agents such as acyl chlorides, anhydrides, or activated esters to form stable amide bonds. Reagents like Dansyl chloride or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are often used to introduce fluorescent or UV-active groups, facilitating detection and purification. acs.org
Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. Reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a controlled method to produce secondary or tertiary amines. youtube.com
Carbamate (B1207046) Formation: Reaction with chloroformates or isocyanates yields stable carbamates, another common method for protecting or modifying amines. nih.gov
Table 3: Common Derivatization Reactions for Primary Amines
| Reaction Type | Reagent Class | Functional Group Formed | Notes | Reference |
| Acylation | Acyl Halide / Anhydride | Amide | Often requires a base to neutralize acid byproduct. | nih.gov |
| Acylation | Activated Ester (e.g., NHS ester) | Amide | Milder conditions, often used in bioconjugation. | nih.gov |
| Sulfonylation | Sulfonyl Chloride (e.g., Dansyl-Cl) | Sulfonamide | Forms highly stable derivatives. | acs.org |
| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary/Tertiary Amine | Controlled alkylation. | youtube.com |
| Carbamate Formation | Chloroformate (e.g., Fmoc-Cl) | Carbamate | Common protecting group strategy. | nih.gov |
A critical consideration during the derivatization of this compound is the preservation of the stereochemistry of the conjugated diene system. Conjugated dienes are thermodynamically more stable than their non-conjugated counterparts, but the (Z,Z)-isomer is generally less stable than other geometric isomers (e.g., E,Z or E,E). libretexts.org
Harsh reaction conditions, including high temperatures, strong acids or bases, or certain catalytic metals, can promote isomerization of the double bonds. researchgate.net This can lead to a mixture of diastereomers, compromising the purity and intended properties of the derivative. For example, during acylation, using a highly reactive acyl chloride at elevated temperatures could pose a higher risk of isomerization compared to using a milder activated ester at room temperature. Therefore, all subsequent chemical transformations on the amine moiety must be performed under conditions mild enough to ensure the stereochemical integrity of the (9Z,11Z)-diene is maintained.
Catalyst Development for Targeted Synthesis
The targeted synthesis of this compound, a long-chain unsaturated primary amine, relies on catalytic methodologies that can efficiently and selectively convert a suitable precursor, typically the corresponding conjugated linoleic acid (CLA), into the desired amine. The development of such catalysts is crucial for achieving high yields and purity while often aiming for environmentally benign reaction conditions. Research in this area has explored both biocatalytic and chemocatalytic pathways.
A significant advancement in the sustainable synthesis of fatty amines has been the development of biocatalytic cascades. researchgate.netrsc.org One such method employs a one-pot, two-enzyme system to convert fatty acids directly into fatty amines. This process utilizes a carboxylic acid reductase (CAR) to first reduce the fatty acid to the corresponding aldehyde. Subsequently, a transaminase (ω-TA) catalyzes the amination of the aldehyde to the primary amine. researchgate.netrsc.org This enzymatic approach is noted for its high conversion rates for a range of saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving up to 96% conversion. rsc.org The increased conversion rates observed with unsaturated substrates are suggested to be due to their enhanced solubility in the aqueous reaction medium. researchgate.net
Traditional chemical synthesis routes for producing unsaturated fatty amines often involve multiple steps and harsh reaction conditions. One established method proceeds by converting the carboxylic acid into a more reactive intermediate. For instance, oleic acid can be converted to oleylamine (B85491) by first treating it with thionyl chloride to form the acid chloride. google.com This intermediate is then reacted with ammonia (B1221849) to yield the corresponding amide, which is subsequently reduced to the primary amine. google.com Another major industrial pathway is the "nitrile process," where fatty acids are reacted with ammonia at high temperatures (280–360 °C) in the presence of metal oxide catalysts like alumina (B75360) or zinc oxide to form fatty nitriles. researchgate.net These nitriles are then hydrogenated to produce the primary fatty amines, a step that commonly employs nickel-based catalysts such as Raney nickel. researchgate.net
More contemporary chemocatalytic methods focus on direct reductive amination of carboxylic acids, offering a more atom-economical and potentially milder alternative. A notable development is the use of a dual-reactivity system with a hydrosilane, such as phenylsilane, and a metal catalyst. nih.govrsc.org In this approach, the silane (B1218182) first mediates the amidation of the carboxylic acid, which is then followed by a metal-catalyzed reduction of the amide intermediate. nih.gov Zinc acetate (B1210297) (Zn(OAc)2) has been identified as an effective catalyst for the amide reduction step. nih.govrsc.org This method is applicable to a broad range of amines and carboxylic acids and has proven to be scalable. nih.gov
The table below summarizes various catalytic systems developed for the synthesis of fatty amines, which are applicable to the production of this compound from its corresponding carboxylic acid.
Table 1: Catalytic Systems for the Synthesis of Fatty Amines
| Catalyst System | Substrate | Product | Key Features |
| Carboxylic Acid Reductase (CAR) & ω-Transaminase (ω-TA) | Fatty Acids (C6-C18, saturated and unsaturated) | Primary Fatty Amines | Biocatalytic one-pot cascade; High conversion (up to 96%); Mild, aqueous conditions. researchgate.netrsc.org |
| Thionyl Chloride / Ammonia / Reducing Agent | Unsaturated Fatty Acids (e.g., Oleic Acid) | Unsaturated Primary Fatty Amines | Multi-step chemical synthesis via acid chloride and amide intermediates. google.com |
| Metal Oxide (e.g., Alumina, Zinc Oxide) then Nickel Catalyst (e.g., Raney Ni) | Fatty Acids | Primary Fatty Amines | "Nitrile process"; High-temperature reaction with ammonia to form nitrile, followed by hydrogenation. researchgate.net |
| Phenylsilane & Zinc Acetate (Zn(OAc)2) | Carboxylic Acids | N-alkylated Amines | Two-step, one-pot reductive amination; Amidation followed by catalyzed amide reduction. nih.govrsc.org |
Natural Occurrence in Biological Systems (Non-Human)
The definitive isolation of this compound from natural sources is not extensively documented in publicly available research. However, the presence of structurally related compounds and the metabolic pathways capable of its synthesis suggest potential, yet unconfirmed, occurrences in microbial, plant, and animal systems.
Isolation from Microbial Sources
Long-chain primary amines are known to be produced from natural fats and oils, which can be of microbial origin. epo.org Some research suggests that long-chain amines, such as this compound, may possess antimicrobial properties, hinting at a possible role in microbial interactions. ontosight.ai Furthermore, certain bacteria, like Pseudomonas stutzeri, have demonstrated the ability to degrade long-chain alkylamines, including oleylamine, which implies the presence of these compounds in environments where such microbes thrive. oup.com The production of fatty amines via microbial fermentation is also an area of active research, providing a bio-based alternative to chemical synthesis. epo.org This involves engineering microorganisms to express the necessary enzymes to convert fatty acids or their derivatives into amines. epo.org While this demonstrates the biological potential for production, it does not confirm the natural occurrence of this compound in wild-type microbes.
Identification in Plant Metabolomes
Plants are known to synthesize a wide array of amines, which often serve as secondary metabolites. msu.edu These plant amines can be generated through the decarboxylation of amino acids or the transamination of aldehydes. msu.edu A significant class of plant-derived nitrogenous compounds is the alkaloids. libretexts.orgnih.gov While the term alkaloid often refers to more complex, heterocyclic structures, some simpler amines are also classified within this group. msu.edu Fatty amines, in a broader sense, are derived from fatty acids, which are abundant in plants, particularly in seed oils. wikipedia.org The enzymatic machinery for modifying fatty acids is well-established in plants, suggesting that the synthesis of long-chain amines from fatty acid precursors is biochemically feasible. However, specific identification of this compound in any plant metabolome has not been prominently reported.
Detection in Animal Tissues and Secretions (Excluding Human)
In the animal kingdom, long-chain unsaturated molecules, particularly alcohols and acetates, are common components of insect pheromones. jaydevchemicals.combedoukian.com For instance, isomers of octadecadien-1-ol are utilized as sex pheromones by various moth species. bedoukian.commedchemexpress.com While these are not amines, their biosynthesis from fatty acid precursors shares common enzymatic steps, such as desaturation. This indicates that insects possess the metabolic pathways to produce specific long-chain unsaturated C18 compounds. The conversion of a fatty acid-derived aldehyde to an amine is a known biochemical reaction, making it plausible that this compound could function as a pheromone or another signaling molecule in some insect species, even if it has not yet been identified as such.
Proposed Biosynthetic Pathways Leading to this compound
The biosynthesis of this compound is most likely to originate from its corresponding fatty acid, (9Z,11Z)-9,11-octadecadienoic acid, which is a conjugated isomer of linoleic acid. The pathway would involve the activation of the fatty acid and its subsequent conversion to an amine.
Precursor Utilization and Enzymatic Steps
The biosynthesis is proposed to initiate with a fatty acid precursor, which is then enzymatically converted to the final amine product. A plausible enzymatic cascade for the synthesis of long-chain primary amines from fatty acids has been described and involves three key enzyme types. nih.gov
Table 1: Proposed Enzymatic Steps for the Biosynthesis of this compound
| Step | Enzyme Class | Substrate | Product | Function |
| 1 | Acyl-CoA Synthetase | (9Z,11Z)-9,11-Octadecadienoic acid + ATP + CoA | (9Z,11Z)-9,11-Octadecadienoyl-CoA | Activation of the fatty acid. youtube.com |
| 2 | Carboxylic Acid Reductase (CAR) | (9Z,11Z)-9,11-Octadecadienoyl-CoA + NADPH | (9Z,11Z)-9,11-Octadecadienal | Reduction of the activated fatty acid to an aldehyde. nih.gov |
| 3 | Transaminase (TA) or Amine Dehydrogenase (AmDH) | (9Z,11Z)-9,11-Octadecadienal + Amine Donor | This compound | Reductive amination of the aldehyde to form the primary amine. nih.govacs.org |
This biocatalytic route has been demonstrated to be effective for producing various long-chain primary amines from renewable resources like triglycerides and oils. nih.gov
Isomerization and Desaturation Mechanisms
The specific double bond configuration of this compound points to a biosynthetic origin from linoleic acid ((9Z,12Z)-octadecadienoic acid), a common polyunsaturated fatty acid. The formation of the conjugated (9Z,11Z) double bond system from the (9Z,12Z) system of linoleic acid is a key step. This isomerization can be catalyzed by certain enzymes, such as linoleate (B1235992) isomerase, found in some bacteria.
Following the isomerization of the fatty acid precursor, the desaturation state is already established. Desaturase enzymes are responsible for introducing double bonds into fatty acid chains. nih.gov These enzymes are classified based on the position where they create the double bond. researchgate.net While desaturases are crucial for creating the initial unsaturated fatty acid precursor (linoleic acid), the specific (9Z,11Z) conjugation is more likely the result of an isomerase acting on linoleic acid.
Enzymatic and Metabolic Fate of this compound and Related Conjugated Dienes
The biotransformation of long-chain unsaturated amines like this compound is a complex process involving various enzymatic pathways that target different parts of the molecule. While specific research on this compound is limited, the metabolic fate can be inferred from studies on structurally related compounds, such as conjugated linoleic acids (CLAs) and other long-chain aliphatic amines. The metabolism likely involves enzymes that act on the conjugated diene system and the primary amine group, leading to a variety of potential metabolites.
Lipoxygenase-Mediated Transformations
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. acs.org This reaction transforms the pentadiene into a conjugated hydroperoxy fatty acid. nih.gov While the primary substrates for LOXs are fatty acids, their action on other lipid structures with similar polyunsaturated systems provides a basis for understanding the potential transformation of this compound.
Human 15-lipoxygenase-1 (15-LOX-1), for instance, metabolizes linoleic acid primarily to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org This process involves the insertion of molecular oxygen at carbon 13. Given the structural similarity, it is plausible that this compound could also be a substrate for LOX enzymes. The enzymatic reaction would likely target the conjugated diene system, leading to the formation of hydroperoxy derivatives. The presence of the amine functional group, however, may influence substrate recognition and the specific products formed.
The general mechanism of LOX catalysis proceeds through several steps:
Abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group.
Formation of a fatty acid radical.
Rearrangement of the radical.
Insertion of molecular oxygen to form a peroxy radical.
Reduction of the peroxy radical to a hydroperoxide. acs.org
In the case of this compound, the enzyme would likely abstract a hydrogen atom from a carbon adjacent to the conjugated double bonds, initiating a cascade that results in an oxygenated derivative.
Table 1: Potential Lipoxygenase-Mediated Transformations
| Substrate Analogue | Enzyme | Primary Product |
|---|
Oxidative and Reductive Biotransformations
The biotransformation of this compound is expected to involve oxidative and reductive pathways targeting both the aliphatic chain and the primary amine functional group. Key enzymes in these processes include monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govnih.gov
Monoamine Oxidase (MAO) : MAOs are critical enzymes in the metabolism of primary, secondary, and tertiary amines. Studies on the deamination of aliphatic amines of varying chain lengths by rat liver MAO have shown that long-chain amines can serve as substrates. Specifically, n-octadecylamine, the saturated analogue of this compound, is a substrate for MAO, although it is considered a relatively poor one with a high Michaelis constant (Km) and low maximum velocity (Vmax). nih.gov The deamination of the subject compound by MAO would lead to the corresponding aldehyde, which could then be further oxidized to a carboxylic acid.
Cytochrome P450 (CYP) Enzymes : The metabolism of aliphatic amines often involves CYP-mediated reactions. nih.gov These can include:
N-oxidation : The formation of hydroxylamines or nitroso compounds.
Oxidative N-dealkylation : This pathway is more relevant for secondary and tertiary amines.
Carbon hydroxylation : Oxidation at carbons along the aliphatic chain, particularly at the α-carbon relative to the amine group. nih.gov
The conjugated diene system within this compound may also be a target for oxidative enzymes, potentially leading to the formation of epoxides or other oxygenated metabolites.
Reductive Transformations : While oxidative pathways are generally more prominent, reductive biotransformations of the conjugated diene system could also occur, potentially leading to the saturation of one or both double bonds. However, specific information on the reductive metabolism of conjugated diene amines is scarce.
Table 2: Key Enzymes in the Biotransformation of Aliphatic Amines
| Enzyme Family | Type of Transformation | Potential Products |
|---|---|---|
| Monoamine Oxidase (MAO) | Deamination | Aldehydes, Carboxylic Acids nih.gov |
Role in Lipid Remodeling Pathways
The structural similarity of this compound to conjugated linoleic acids (CLAs) suggests that it may participate in lipid remodeling pathways. CLAs are known to be incorporated into various lipid species and can modulate lipid metabolism. nih.govnih.gov
Incorporation into Phospholipids : Research on macrophage glycerophospholipid metabolism has demonstrated that the c9,t11-CLA isomer, which is structurally analogous to the amine , is readily incorporated into phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov This incorporation occurs through both de novo synthesis and fatty acid remodeling pathways, leading to significant shifts in the species profiles of these phospholipids. nih.gov It is conceivable that this compound could be similarly integrated into more complex lipids, although the nature of the linkage would differ due to the amine functional group.
Modulation of Gene Expression : CLAs have been shown to influence the expression of genes involved in lipid metabolism by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs regulate the transcription of genes that control fatty acid uptake and oxidation. By extension, this compound or its metabolites might also interact with these or other nuclear receptors, thereby influencing lipid homeostasis and the composition of cellular membranes. The activation of such pathways can lead to increased intramuscular fat content and alterations in the lipid profiles of tissues. nih.gov
The potential for this compound to be a substrate in lipid remodeling has significant implications for cellular function, as the composition of membrane lipids can affect membrane fluidity, signaling pathways, and the activity of membrane-bound proteins.
Table 3: Comparison of this compound and Conjugated Linoleic Acid (c9,t11-CLA)
| Feature | This compound | Conjugated Linoleic Acid (c9,t11-CLA) |
|---|---|---|
| Structure | 18-carbon chain with conjugated double bonds at C9 and C11 | 18-carbon chain with conjugated double bonds at C9 and C11 |
| Functional Group | Primary Amine (-NH2) | Carboxylic Acid (-COOH) |
| Metabolic Fate | Potential substrate for MAO and CYP enzymes | Substrate for elongation, desaturation, and β-oxidation nih.gov |
| Role in Lipid Metabolism | Hypothetically involved in lipid remodeling | Incorporated into phospholipids; modulates gene expression via PPARs nih.govnih.gov |
Biological Activities and Mechanistic Investigations of 9z,11z 9,11 Octadecadien 1 Amine
Antimicrobial Research Aspects of (9Z,11Z)-9,11-Octadecadien-1-amine
Long-chain amines, as a class of molecules, have garnered attention for their potential biological activities, including antimicrobial properties. ontosight.ai However, specific research on the antimicrobial effects of this compound is limited.
Currently, there is a lack of specific studies detailing the antibacterial efficacy and the spectrum of activity for this compound against various bacterial species. While some amine derivatives have shown activity against both Gram-positive and Gram-negative organisms, the specific capabilities of this compound remain to be elucidated through targeted research. nih.gov
While direct mechanistic studies on this compound are not available, the antimicrobial action of long-chain amines and related cationic surfactants is generally attributed to their ability to disrupt microbial cell membranes. The proposed mechanism involves the following key steps:
Adsorption onto the Cell Surface: The positively charged amine group is attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
Membrane Disruption: The long, hydrophobic hydrocarbon tail of the amine is thought to insert into and disrupt the lipid bilayer of the cell membrane. This compromises the membrane's integrity, leading to the leakage of essential intracellular components like ions and metabolites, and ultimately causing cell death.
The effectiveness of this disruption can be influenced by the length of the hydrocarbon chain and the degree of unsaturation.
Contributions to Chemical Ecology and Semio-chemical Roles
Semiochemicals are chemical signals that mediate interactions between organisms. They play crucial roles in various aspects of insect ecology, including mating, aggregation, and defense. numberanalytics.commdpi.com
Pheromones are a class of semiochemicals used for communication between individuals of the same species. wikipedia.org They are often highly specific and can be composed of various chemical structures, including unsaturated fatty alcohols, aldehydes, and esters. wikipedia.orgnumberanalytics.com While numerous compounds have been identified as insect pheromones, there is currently no specific scientific evidence to suggest that this compound functions as an insect pheromone component or modulator.
Chemical cues can also mediate communication between different species (allelochemicals). This can involve, for example, a plant releasing volatile compounds to attract predators of the herbivores feeding on it. There is no specific research available that documents a role for this compound in inter-species communication.
Modulation of Biological Processes (In Vitro and Non-Human In Vivo)
Investigations into the biological effects of this compound and similar long-chain amines have primarily focused on their interactions at the cellular level, particularly with microbial cells.
While specific studies on the cellular pathway interactions of this compound are limited, research on related long-chain amines suggests that their primary mode of action, particularly as antimicrobial agents, involves the disruption of cell membrane integrity. The lipophilic alkyl chain is thought to intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. Some research indicates that long-chain amines may possess antimicrobial properties. ontosight.ai
Furthermore, biogenic amines, a broad class to which this compound belongs, are known to influence various physiological processes. In non-human in vivo models, such as in C. elegans, biogenic amine signaling has been shown to modulate the expression of cytochrome P450 monooxygenases, which are involved in the production of eicosanoids from polyunsaturated fatty acids. nih.gov These eicosanoids, in turn, play a role in regulating ubiquitin-mediated proteostasis. nih.gov This suggests a potential, albeit indirect, role for long-chain amines in cellular homeostasis and stress response pathways. nih.gov
Specific receptor ligand investigations for this compound in non-human systems are not extensively documented in publicly available research. However, the broader family of amine-containing compounds is known to interact with various receptors. In prokaryotes, a vast number of sensor histidine kinases, chemoreceptors, and other regulatory proteins possess amine-recognizing domains. nih.gov These receptors are crucial for sensing environmental cues and initiating adaptive responses. nih.gov It is plausible that this compound could interact with such receptors in microorganisms, contributing to its potential antimicrobial effects.
In invertebrates like C. elegans, biogenic amines such as dopamine (B1211576) and serotonin (B10506) exert their effects through specific G-protein coupled receptors (GPCRs). nih.gov For instance, the dopamine receptors DOP-1 and DOP-4, and the serotonin receptors SER-1, SER-5, and MOD-1, are involved in regulating protein turnover. nih.gov While these studies focus on neurotransmitter amines, they highlight the presence of amine-responsive receptor systems in non-human organisms that could potentially be modulated by long-chain fatty amines.
Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogs
Structure-activity relationship (SAR) studies on analogs of this compound are crucial for optimizing its biological activity and understanding the molecular features that govern its effects. While specific SAR data for this exact compound is sparse, general principles from studies on other fatty amines and unsaturated compounds provide valuable insights.
The geometry and position of the double bonds in the alkyl chain are critical determinants of the biological activity of unsaturated fatty amines. The (9Z,11Z) configuration of the double bonds in the parent compound results in a bent molecular shape. This geometry can significantly influence how the molecule inserts into and perturbs the lipid bilayer of cell membranes.
Studies on other classes of compounds have demonstrated that cis-trans isomerism profoundly affects biological activity. solubilityofthings.comnih.gov For instance, the cis isomer of a molecule is often more potent in its biological effects compared to the trans isomer due to a better fit into a receptor's binding site or a more disruptive interaction with a cell membrane. youtube.com In some cases, the trans isomer may be less active or even inactive. nih.gov Therefore, it is hypothesized that analogs of this compound with altered alkene geometry (e.g., E,Z-, Z,E-, or E,E-isomers) would exhibit different biological profiles.
The position of the conjugated diene system along the octadecadienyl chain also plays a role. Shifting the position of the double bonds could alter the molecule's lipophilicity and spatial arrangement, thereby affecting its ability to interact with biological targets.
Table 1: Hypothetical Impact of Alkene Geometry on Biological Activity of Octadecadien-1-amine Analogs
| Alkene Geometry | Expected Impact on Membrane Interaction | Postulated Biological Activity |
| (9Z,11Z)- | High membrane disruption due to bent shape | Potentially high antimicrobial activity |
| (9E,11E)- | Less membrane disruption due to linear shape | Potentially lower antimicrobial activity |
| (9Z,11E)- / (9E,11Z)- | Intermediate membrane disruption | Intermediate antimicrobial activity |
This table is based on general principles of lipid-membrane interactions and requires experimental validation for this compound analogs.
The primary amine group is a key feature of this compound, contributing to its basicity and ability to form hydrogen bonds. Modifications to this functional group are expected to have a significant impact on its biological activity.
Replacing the primary amine with a secondary or tertiary amine would alter the molecule's polarity, basicity, and steric hindrance. In aqueous solutions, secondary amines are often more basic than primary or tertiary amines. science-revision.co.uk This change in basicity could affect the compound's interaction with negatively charged components of cell membranes, such as phospholipids.
Furthermore, converting the primary amine to a secondary or tertiary amine introduces bulkier substituents, which could sterically hinder its interaction with target sites. The reactivity of amines also varies with their substitution; for example, primary, secondary, and tertiary amines show different reactions with reagents like nitrous acid. quora.com
Table 2: Predicted Effects of Amine Functional Group Variation on Biological Activity
| Amine Functional Group | Change in Basicity | Steric Hindrance | Potential Effect on Biological Activity |
| Primary (-NH2) | Baseline | Low | Reference activity |
| Secondary (-NHR) | Generally Increased | Moderate | May alter target specificity and potency |
| Tertiary (-NR2) | Generally Decreased (in aqueous solution) | High | Likely to decrease activity due to steric hindrance |
This table presents predicted trends based on general chemical principles and requires experimental confirmation for analogs of this compound.
Advanced Analytical Methodologies for 9z,11z 9,11 Octadecadien 1 Amine Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for probing the molecular structure of (9Z,11Z)-9,11-Octadecadien-1-amine, providing detailed information about its carbon framework, functional groups, and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including the critical assignment of stereochemistry in compounds like this compound. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the geometry of the double bonds.
In the context of conjugated linoleic acid (CLA) isomers, which share the octadecadienoic backbone, ¹H-NMR is particularly insightful. nih.gov The chemical shifts of the olefinic protons are highly diagnostic for the geometry of the conjugated double bonds. nih.gov For a (9Z,11Z) configuration, the inner olefinic protons (at C10 and C11) and the outer olefinic protons (at C9 and C12) will have distinct chemical shifts and coupling constants that differentiate them from other stereoisomers like (9E,11E) or (9Z,11E). aocs.org Specifically, for the methyl ester of 9Z,11Z-octadecadienoate, the outer protons at positions 9 and 12 appear as a multiplet around 5.40 ppm, while the inner protons at positions 10 and 11 present as a doublet of doublets at approximately 6.22 ppm. aocs.org The amine group in this compound would further influence the chemical shifts of adjacent protons, typically causing a downfield shift. The N-H protons of primary amines can be challenging to identify in ¹H NMR as they often appear as broad signals with variable chemical shifts and may not show clear coupling. libretexts.orgopenstax.org A common technique to confirm their presence is to add a small amount of D₂O to the sample, which results in the disappearance of the N-H signal due to deuterium (B1214612) exchange. libretexts.orgopenstax.org
¹³C-NMR spectroscopy provides complementary information, offering a complete count of the carbon atoms and their chemical environments. It has been successfully used for the identification and quantification of all positional and geometric isomers in commercial CLA preparations. aocs.org The carbons adjacent to the amine nitrogen in alkylamines are characteristically deshielded and absorb at a lower field compared to their positions in a corresponding alkane. libretexts.orgopenstax.org
Interactive Table:
Table 1: Characteristic ¹H-NMR and ¹³C-NMR Data for Related Structures| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | Olefinic Protons (Z,Z conjugated diene) | 5.40 (outer), 6.22 (inner) | Based on methyl 9(Z),11(Z)-octadecadienoate. aocs.org |
| ¹H | N-H (Primary Amine) | Broad, variable | Disappears upon D₂O exchange. libretexts.orgopenstax.org |
| ¹³C | Olefinic Carbons | ~125-135 | Specific shifts depend on isomer configuration. |
| ¹³C | Carbon adjacent to Amine (C1) | ~40-50 | Deshielded compared to an alkane. libretexts.orgopenstax.org |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is crucial for its identification, especially in complex biological or chemical mixtures.
According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.com This provides an initial indication of the presence of the amine group in the molecule.
The fragmentation of aliphatic amines in the mass spectrometer is characterized by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgopenstax.orglibretexts.org This cleavage results in the formation of a resonance-stabilized, nitrogen-containing cation and an alkyl radical. jove.com For a primary amine like this compound, the most significant α-cleavage would produce a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. libretexts.orgyoutube.com The observation of this peak is a strong indicator of a primary amine with an unbranched α-carbon. youtube.com
In long-chain amines, the molecular ion peak may be weak or even absent. youtube.com However, a peak corresponding to [M-1]⁺ is often observed due to the loss of a hydrogen atom from the α-carbon. youtube.com Derivatization techniques, such as the formation of silyl (B83357) or acyl derivatives, can be employed to improve the volatility and stability of the amine for MS analysis and to generate more informative fragmentation patterns. researchgate.net
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of both the primary amine and the conjugated diene system.
Primary amines (R-NH₂) exhibit characteristic N-H stretching absorptions in the region of 3300 to 3500 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub These typically appear as a pair of bands, corresponding to symmetric and asymmetric stretching modes. libretexts.orgopenstax.org These bands are generally sharper and less intense than the O-H stretching bands of alcohols, which absorb in a similar region. libretexts.orgopenstax.org Additionally, primary amines show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹ and a broad N-H wagging absorption in the 665-910 cm⁻¹ range. orgchemboulder.com
The conjugated C=C double bonds of the diene system will also produce characteristic stretching absorptions in the 1600-1680 cm⁻¹ region. The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Interactive Table:
Table 2: Key IR Absorption Frequencies for this compound| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) | Medium, sharp |
| Primary Amine | N-H Bend | 1580-1650 | Medium to strong |
| Primary Amine | N-H Wag | 665-910 | Broad, strong |
| Conjugated Diene | C=C Stretch | ~1600-1650 | Variable |
| Aliphatic Amine | C-N Stretch | 1020-1250 | Medium to weak |
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing compounds containing conjugated systems. The conjugated diene system in this compound gives rise to a characteristic absorption in the UV region. Conjugated dienes typically exhibit a strong absorption (a π to π* transition) in the 230-235 nm range. aocs.org The exact wavelength of maximum absorbance (λmax) is influenced by the specific geometry of the conjugated system. As conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at a longer wavelength. youtube.comyoutube.com This technique can be used for the quantification of the compound and to distinguish it from non-conjugated analogues, which absorb at shorter wavelengths. aocs.org For instance, isolated double bonds absorb at a much lower wavelength, around 190-200 nm.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a definitive method for the identification and quantification of individual components in a mixture. The analysis of long-chain amines like this compound by GC can be challenging due to their polarity, which can lead to peak tailing. bre.com
To overcome this, derivatization is often employed. Amines can be converted into less polar derivatives, such as trifluoroacetylated amines, which exhibit better chromatographic behavior. researchgate.net The choice of the GC column is also critical. Ionic liquid-based capillary columns have shown promise in the separation of fatty amines, including the distinction between cis and trans isomers. researchgate.net
In a GC-MS analysis, the GC separates the components of the mixture, and the MS provides a mass spectrum for each eluting peak, allowing for positive identification. This technique has been widely used for the detection of amines in various samples. gdut.edu.cn The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Advanced Detection (e.g., LC-MS/MS, HRMS)
The quantitative analysis of long-chain amines like this compound is effectively achieved using High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC). These separation techniques are frequently coupled with powerful detection methods such as tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) for unparalleled sensitivity and specificity.
A significant challenge in analyzing primary amines is their inherent polarity and potential for poor chromatographic retention and ionization efficiency. To overcome this, pre-column derivatization is a common strategy. A reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can be used to tag the primary amine group. This derivatization improves the compound's stability and enhances its chromatographic behavior and ionization efficiency, making it readily detectable by mass spectrometry.
UHPLC systems, utilizing columns with smaller particle sizes, allow for much faster and more efficient separations compared to traditional HPLC. A validated targeted assay using UHPLC-MS/MS can provide robust and reproducible quantification of dozens of amino compounds from a minimal sample volume, such as 10 μL. acs.org Such methods are capable of baseline resolution of isomers, a critical feature when analyzing molecules with specific double bond configurations like this compound. acs.org
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection. In this setup, the first quadrupole isolates the specific mass-to-charge ratio (m/z) of the derivatized parent molecule, which is then fragmented, and a second quadrupole isolates a specific fragment ion. This process filters out chemical noise, leading to a very high signal-to-noise ratio and low detection limits. High-resolution mass spectrometry (HRMS) platforms, like TripleTOF instruments, offer the advantage of providing highly accurate mass measurements, which further confirms the elemental composition and identity of the analyte, reducing the possibility of false positives. nih.gov
Table 1: Example Performance Characteristics of a Validated UHPLC-MS/MS Method for Amine Quantification This table is a representative example based on methodologies for similar compounds.
Source: Data synthesized from methodology described in acs.org.
Integrated Omics Approaches for Metabolomic Profiling (Non-Human Biological Systems)
To understand the broader biological context of this compound, integrated "omics" approaches are invaluable. These methodologies, particularly lipidomics and metabolomics, allow for the comprehensive profiling of lipids and other small molecules in a biological system. nih.gov Mass spectrometry-based lipidomics has become a powerful tool for investigating changes in lipid metabolism and composition. nih.gov This is crucial as lipids are not just for energy storage but are key components of cell membranes and signaling pathways. nih.govmaastrichtuniversity.nl
In non-human biological systems, such as in studies on food products or environmental organisms, these techniques can reveal how factors like storage conditions or environmental stressors affect the molecular profile. nih.gov For example, an integrated approach using untargeted lipidomics and targeted metabolomics was successfully employed to evaluate the effect of frozen storage on pork. nih.gov This dual strategy allows for both broad discovery of changes across the lipidome and precise quantification of specific target molecules, which could include long-chain amines.
Lipidomics and Targeted Analysis of Long-Chain Amines
Lipidomics aims to identify and quantify the entire set of lipids in a biological sample. acs.org Given that this compound is a long-chain aliphatic amine, it falls within the broader scope of lipid analysis. The analysis can be performed in two main ways: untargeted (shotgun) lipidomics or targeted analysis. youtube.com
Untargeted lipidomics provides a comprehensive snapshot of all detectable lipids in a sample, which is useful for discovering unexpected changes or identifying novel biomarkers. nih.gov This approach often uses high-resolution mass spectrometry to acquire large amounts of data on hundreds of lipid species simultaneously. nih.gov
Targeted analysis, conversely, focuses on a predefined list of molecules. This approach offers higher sensitivity, and accuracy, and is the gold standard for quantification. acs.org A targeted analysis of long-chain amines would involve developing a specific LC-MS/MS method, optimized for the separation and detection of these compounds, likely including this compound. Chromatographic separation is key; methods like HILIC (Hydrophilic Interaction Liquid Chromatography) can separate lipids by class, which helps improve quantification by ensuring that an internal standard co-elutes with the analytes of the same class. youtube.com Alternatively, reverse-phase chromatography separates lipids by their acyl chain length and unsaturation, offering highly reproducible retention times, which is beneficial for large-scale studies. youtube.com
Advanced Data Analysis and Chemometrics
The large and complex datasets generated by LC-MS-based lipidomics and metabolomics necessitate the use of advanced data analysis and chemometrics. nih.govmdpi.com These statistical tools are essential for extracting meaningful biological information from the raw data. mdpi.com
Initial data processing involves steps like peak detection, alignment, and normalization to correct for variations during the analytical runs. nih.gov Following this, multivariate statistical methods are applied to interpret the complex data. Common chemometric techniques include:
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) : A supervised method used to model the differences between predefined sample groups (e.g., control vs. treated). OPLS-DA is effective at identifying the specific molecules (variables) that are most responsible for the separation between the groups. nih.govmdpi.com
These chemometric tools allow researchers to move from vast tables of peak intensities to clear visualizations and statistical models that highlight the most significant molecular changes, thereby enabling the identification of compounds like this compound as being significant in a particular biological context. mdpi.com
Table 2: List of Compounds Mentioned
Industrial and Biotechnological Applications of 9z,11z 9,11 Octadecadien 1 Amine Research
Role as an Intermediate in Fine Chemical Synthesis (Excluding Pharmaceuticals)
(9Z,11Z)-9,11-Octadecadien-1-amine serves as a valuable building block in the synthesis of a variety of fine chemicals, excluding those for pharmaceutical use. Its bifunctional nature, possessing both a reactive amine group and a long, unsaturated hydrocarbon tail, allows for its incorporation into a diverse range of molecular architectures.
Precursor for Specialty Polymers
While the synthesis of polymers directly from this compound is an area of ongoing research, the characteristics of long-chain aliphatic amines suggest their significant potential as monomers for specialty polymers. The presence of the amine group allows for polymerization through reactions like condensation with carboxylic acids or epoxides to form polyamides or polyepoxides, respectively. The conjugated double bonds in the C18 backbone offer sites for cross-linking or further functionalization, potentially leading to polymers with unique thermal or mechanical properties.
The synthesis of amine-functional polymers can be challenging due to the high reactivity of the amine group. However, processes for producing β-amino ester functionalized oligomers and polymers have been developed, which involve the conversion of polyols to their acetoacetate (B1235776) functionalized forms followed by amination. google.com Such strategies could be adapted for the incorporation of long-chain amines like this compound into polymer chains.
Table 1: Potential Polymer Types from this compound
| Polymer Type | Potential Monomer Reactant | Potential Polymer Properties |
| Polyamide | Dicarboxylic Acid | Flexible, durable, with potential for cross-linking |
| Polyepoxide | Diepoxide | Thermosetting, adhesive, good chemical resistance |
| Polyurethane | Diisocyanate | Elastomeric, resilient, abrasion-resistant |
Components in Material Science Research
In the realm of material science, long-chain amines are utilized in the synthesis and stabilization of nanoparticles. For instance, hexadecylamine (B48584) (HDA), a saturated long-chain amine, has been employed as a reducing agent for the synthesis of monodisperse iron(0) nanoparticles. rsc.org The amine acts as a surface ligand, preventing agglomeration and controlling the size and shape of the nanoparticles. The unsaturated nature of this compound could offer additional functionalities, such as the ability to polymerize on the nanoparticle surface, creating robust core-shell structures.
The long aliphatic chain of the molecule can also influence the self-assembly of materials, leading to the formation of organized structures like micelles or vesicles in solution, which have applications in encapsulation and delivery systems.
Biotechnological Production and Engineering Approaches
The production of this compound through biotechnological routes offers a more sustainable alternative to traditional chemical synthesis. These methods often involve the use of microorganisms or isolated enzymes to perform specific chemical transformations.
Microbial Fermentation Strategies
The direct microbial production of this compound has not been extensively reported. However, the precursor fatty acid, (9Z,11Z)-9,11-Octadecadienoic acid (a conjugated linoleic acid or CLA), is naturally produced by a variety of microorganisms. nih.gov Ruminant bacteria and certain strains of Bifidobacterium and Lactobacillus are known to convert linoleic acid into CLA. nih.govresearchgate.net
Research has demonstrated the ability of several Bifidobacterium strains to produce various isomers of CLA. For example, a screening of 36 different Bifidobacterium strains revealed that six strains were capable of producing different CLA isomers, with conversion percentages from linoleic acid ranging from 19.5% to 53.5%. nih.gov This indicates a potential pathway for producing the precursor acid, which could then be converted to the target amine. The fermentation process can be influenced by factors such as the substrate concentration and the specific microbial strain used. acs.org
Table 2: Microbial Production of Conjugated Linoleic Acid (CLA) Isomers by Bifidobacterium Species
| Bifidobacterium Strain | Substrate | Main CLA Isomers Produced | Conversion Rate (%) | Reference |
| B. breve (various strains) | Linoleic Acid | t9,t11-CLA, c9,t11-CLA | 19.5 - 53.5 | nih.gov |
| B. bifidum | Linoleic Acid | t9,t11-CLA, c9,t11-CLA | Not specified | nih.gov |
| B. pseudolongum | Linoleic Acid | t9,t11-CLA, c9,t11-CLA | Not specified | nih.gov |
Enzyme Engineering for Enhanced Production
Enzymatic synthesis provides a highly specific and efficient route for the production of fatty amines. A key approach is the use of transaminases, which can catalyze the transfer of an amine group to a carbonyl compound. In the context of producing this compound, a potential pathway involves the enzymatic conversion of the corresponding fatty acid to a fatty aldehyde, followed by amination.
A biocatalytic cascade using a carboxylic acid reductase (CAR) to convert fatty acids to aldehydes, coupled with a transaminase (ω-TA) for the subsequent amination, has been successfully demonstrated for various saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving conversions of up to 96%. researchgate.net This one-pot synthesis method is a promising strategy for the production of long-chain unsaturated amines from renewable resources. researchgate.net
Further advancements in protein engineering can enhance the activity, stability, and substrate specificity of these enzymes, making the biotechnological production of this compound more economically viable. The enzymatic synthesis of fatty acid amides has also been explored using lipases as biocatalysts, which could be another potential route for the production of derivatives of the target amine. biorxiv.org
Emerging Research Directions and Future Perspectives for 9z,11z 9,11 Octadecadien 1 Amine
Development of Novel Synthetic Strategies for Isomeric Control
The primary challenge in synthesizing (9Z,11Z)-9,11-Octadecadien-1-amine lies in controlling the geometry of the double bonds. Traditional synthesis methods for conjugated dienes often result in a mixture of isomers (ZZ, EZ, ZE, and EE), which are difficult and costly to separate. nih.gov Achieving high stereoselectivity for the (9Z,11Z) isomer is a key goal for future research.
Modern organometallic catalysis offers promising avenues. Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been instrumental in the stereoselective formation of C=C double bonds. mdpi.comorganic-chemistry.org For instance, rhodium-catalyzed reactions have been shown to produce (Z)-dienyl allylic amines from N-arylsulfonyl aldimines and acetylene (B1199291) with high geometric purity. organic-chemistry.org Future work will likely focus on adapting these methods to long-chain substrates like those required for this compound. The development of specialized ligands that can precisely control the spatial arrangement of reactants around the metal center is critical.
Another strategy involves the modification of the parent conjugated linoleic acid. The synthesis of specific CLA isomers, such as cis-9, trans-11-CLA and trans-10, cis-12-CLA, has been achieved with high selectivity using microbial and enzymatic methods. researchgate.netnih.gov Once the desired (9Z,11Z)-CLA is obtained, it can be converted to the corresponding amine. The challenge then shifts to performing this conversion without isomerizing the delicate conjugated double bond system.
| Synthetic Approach | Key Features | Potential for (9Z,11Z) Isomer Control |
| Transition-Metal Catalysis | Utilizes catalysts like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) to form C=C bonds. mdpi.comorganic-chemistry.org | High. Requires development of specific ligands and conditions for long-chain substrates. organic-chemistry.org |
| Wittig-type Olefination | Reacts an aldehyde with a phosphorus ylide. Stereoselectivity can be influenced by the choice of reagents and conditions. organic-chemistry.org | Moderate to High. Modified Julia-Kocienski olefination shows promise for predictable E/Z selectivity. organic-chemistry.org |
| Alkyne-Acrylate Coupling | Couples alkynes and acrylate (B77674) derivatives to form (E,Z) conjugated dienes. mdpi.com | Moderate. Typically yields (E,Z) isomers, requiring further innovation for (Z,Z) control. |
| Conversion from CLA | Synthesizes the specific (9Z,11Z)-CLA isomer first, followed by amination. researchgate.net | High. Relies on stereoretentive amination methods to preserve the double bond geometry. |
Exploration of Undiscovered Biological Roles in Non-Human Organisms
While the biological roles of the parent CLAs are well-documented, the functions of their amine derivatives are largely unexplored. Long-chain amines and related molecules are known to act as crucial signaling molecules in the natural world, particularly as insect pheromones and kairomones. nih.gov Pheromones are chemical signals used for communication within a species, often for mating, while kairomones are detected by other species and can, for example, help a predator locate its prey. nih.gov
Future research should investigate whether this compound or its isomers serve as semiochemicals for any insect species. For example, many moths use long-chain unsaturated acetates, alcohols, and aldehydes as pheromones. The corresponding amines could play a similar role or act as metabolic precursors. Identifying such a role could lead to the development of highly specific and environmentally benign pest management tools, such as lures for monitoring traps or agents for mating disruption. nih.gov
Beyond insects, the potential roles of this amine in marine organisms or plants remain an open field of study. Lipids and their derivatives are fundamental to cell structure and signaling across all kingdoms of life. It is plausible that this compound has specific functions in organisms that produce its parent fatty acid, (9Z,11Z)-octadecadienoic acid.
Advancements in Analytical Characterization of Dienyl Amines
The precise characterization of dienyl amine isomers is a significant analytical challenge. Distinguishing between the (9Z,11Z), (9Z,11E), (9E,11Z), and (9E,11E) isomers requires sophisticated analytical techniques, as their physical properties are very similar.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.govnih.gov The retention time in the gas chromatograph can help separate the isomers, while the mass spectrum provides information about the molecular weight and fragmentation pattern. To enhance separation and identification, the amine can be converted into a derivative. For example, reacting conjugated dienes with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) forms stable Diels-Alder adducts that give very simple and diagnostic mass spectra, allowing for unambiguous determination of the original double bond positions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. nih.gov 1H and 13C NMR can provide detailed information about the stereochemistry of the double bonds. The coupling constants between protons on the double bonds are typically different for cis and trans isomers, allowing for their differentiation. youtube.com Advanced NMR techniques, such as 2D-NMR, can further elucidate the complete structure.
Future advancements will likely involve the coupling of high-resolution separation techniques, like multi-dimensional GC, with advanced mass spectrometry and NMR. nih.govgoogle.com The development of reference standards and databases of spectral information for all possible isomers is also crucial for reliable identification. researchgate.net
| Analytical Technique | Principle of Isomer Differentiation | Key Advantages |
| Gas Chromatography (GC) | Differences in boiling point and interaction with the stationary phase lead to different retention times for isomers. researchgate.net | High separation efficiency, especially with long capillary columns. |
| Mass Spectrometry (MS) | Fragmentation patterns can sometimes differ between isomers. Derivatization can yield isomer-specific fragments. nih.govgoogle.com | High sensitivity and structural information. Can be coupled with GC for powerful analysis. |
| NMR Spectroscopy | The magnitude of the coupling constant (J-value) between protons across a double bond is different for cis and trans configurations. nih.govyoutube.com | Provides unambiguous determination of stereochemistry without the need for reference standards of all isomers. |
| HPLC with Chiral Phases | Differential interaction with a chiral stationary phase can separate enantiomers or diastereomers. | Useful if the molecule has chiral centers, or for separating diastereomeric derivatives. |
Sustainable and Green Chemistry Approaches to Production and Utilization
Traditional chemical synthesis often relies on harsh reagents, toxic solvents, and high energy consumption. rsc.org Modern research is increasingly focused on developing sustainable and green alternatives for the production of fatty amines. rsc.orgwhamine.com
One of the most promising green approaches is biocatalysis. Enzymes such as lipases and transaminases can be used to synthesize amines under mild conditions (room temperature, neutral pH, and in water or green solvents). rsc.orgresearchgate.net For example, a one-pot cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has been shown to convert various fatty acids directly into fatty amines with high conversion rates. rsc.org Lipases can also catalyze the formation of an amide bond from a fatty acid or its ester and an amine. nih.gov Applying these biocatalytic methods to (9Z,11Z)-octadecadienoic acid could provide a direct, environmentally friendly route to the target amine. acs.org
The use of renewable feedstocks is another cornerstone of green chemistry. whamine.com The parent compound, (9Z,11Z)-octadecadienoic acid, is a conjugated linoleic acid, which can be produced from readily available plant oils like sunflower or safflower oil through microbial fermentation or enzymatic isomerization. nih.govacs.org This bio-based origin makes the entire production chain potentially more sustainable than relying on petrochemical sources.
Future research will aim to integrate these approaches: starting from a renewable plant oil, using an enzymatic process to create the specific (9Z,11Z)-CLA isomer, and then employing another biocatalytic step to convert the fatty acid into the desired this compound, all within a framework that minimizes waste and energy use. rsc.orgacs.org
Q & A
What are the optimal synthetic routes for (9Z,11Z)-9,11-Octadecadien-1-amine, and how do reaction conditions influence yield and stereoselectivity?
Basic:
The synthesis of conjugated diene amines like this compound typically involves catalytic hydrogenation, Wittig reactions, or enzymatic pathways. For example, stereoselective reduction of alkynes or cross-metathesis of fatty acid derivatives can yield the desired double-bond configuration. Reaction parameters such as temperature (e.g., 60–80°C for Wittig reactions), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., Grubbs catalyst for metathesis) critically affect yield and purity .
Advanced:
Advanced methodologies include computational modeling (DFT calculations) to predict transition states and optimize stereochemical outcomes. Contradictions in literature regarding byproduct formation (e.g., trans-isomers during hydrogenation) can be resolved via in situ NMR monitoring or GC-MS analysis of intermediates. Factorial design experiments (e.g., varying pressure, catalyst loading, and solvent) may identify interactions between variables that maximize diene integrity .
How can the structural and electronic properties of this compound be characterized to validate its configuration and purity?
Basic:
Standard characterization techniques include:
- NMR Spectroscopy : - and -NMR to confirm double-bond positions (δ 5.3–5.5 ppm for cis-dienes) and amine protons (δ 1.5–2.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHN, expected m/z 265.3).
- FTIR : Peaks at ~1640 cm (C=C stretching) and ~3300 cm (N-H stretching) .
Advanced:
Advanced methods involve synchrotron-based X-ray crystallography for absolute configuration determination or circular dichroism (CD) to study chiral interactions. Contradictions in reported melting points (e.g., discrepancies due to polymorphic forms) require differential scanning calorimetry (DSC) coupled with powder XRD .
What are the challenges in studying the biological interactions of this compound, and how can they be methodologically addressed?
Basic:
Preliminary in vitro assays (e.g., cell viability studies) require careful control of lipid solubility and aggregation. Use lipid carriers (e.g., DMSO/ethanol mixtures ≤0.1% v/v) to maintain bioavailability. Dose-response curves should account for amine protonation states at physiological pH .
Advanced:
Mechanistic studies demand molecular dynamics (MD) simulations to model membrane insertion behavior or surface plasmon resonance (SPR) to quantify binding kinetics with receptors. Contradictions in cytotoxicity data (e.g., conflicting IC values) may arise from batch-to-batch purity variations, necessitating HPLC-ELSD validation ≥99% purity .
How can computational chemistry be leveraged to predict the reactivity and stability of this compound under varying conditions?
Basic:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps to assess oxidative stability. Solvent models (e.g., PCM for water or lipid bilayers) simulate environmental effects on conformation .
Advanced:
Machine learning (ML) models trained on analogous amines can forecast degradation pathways (e.g., autoxidation rates). Contradictions between predicted and experimental shelf-life data may require accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .
What experimental strategies resolve contradictions in reported catalytic activity data for this compound in organic transformations?
Basic:
Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use internal standards (e.g., decane for GC) to normalize reaction yields .
Advanced:
Isotopic labeling (e.g., -amine) tracks mechanistic pathways in catalysis. Discrepancies in turnover numbers (TON) may stem from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants ≤1 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
